2-(tert-Butyl)-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine 2-(tert-Butyl)-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine
Brand Name: Vulcanchem
CAS No.: 215530-59-9
VCID: VC3795544
InChI: InChI=1S/C9H11ClN4/c1-9(2,3)8-11-7-5-4-6(10)12-14(7)13-8/h4-5H,1-3H3
SMILES: CC(C)(C)C1=NN2C(=N1)C=CC(=N2)Cl
Molecular Formula: C9H11ClN4
Molecular Weight: 210.66 g/mol

2-(tert-Butyl)-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine

CAS No.: 215530-59-9

Cat. No.: VC3795544

Molecular Formula: C9H11ClN4

Molecular Weight: 210.66 g/mol

* For research use only. Not for human or veterinary use.

2-(tert-Butyl)-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine - 215530-59-9

Specification

CAS No. 215530-59-9
Molecular Formula C9H11ClN4
Molecular Weight 210.66 g/mol
IUPAC Name 2-tert-butyl-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine
Standard InChI InChI=1S/C9H11ClN4/c1-9(2,3)8-11-7-5-4-6(10)12-14(7)13-8/h4-5H,1-3H3
Standard InChI Key UPMICOYKKFCFLK-UHFFFAOYSA-N
SMILES CC(C)(C)C1=NN2C(=N1)C=CC(=N2)Cl
Canonical SMILES CC(C)(C)C1=NN2C(=N1)C=CC(=N2)Cl

Introduction

Molecular and Structural Characteristics

Chemical Identity and Nomenclature

2-(tert-Butyl)-6-chloro- triazolo[1,5-b]pyridazine is systematically named according to IUPAC guidelines as 2-tert-butyl-6-chloro-[1, triazolo[1,5-b]pyridazine. Its molecular formula is C₉H₁₁ClN₄, with a molar mass of 210.66 g/mol. The structure comprises a bicyclic system where a triazole ring (positions 1,2,4) is fused to a pyridazine ring (positions 1,5-b), with substituents at the 2- and 6-positions (tert-butyl and chlorine, respectively).

Table 1: Key Molecular Properties

PropertyValue
CAS Number215530-59-9
Molecular FormulaC₉H₁₁ClN₄
Molecular Weight210.66 g/mol
IUPAC Name2-tert-butyl-6-chloro-[1, triazolo[1,5-b]pyridazine
SMILESCC(C)(C)C1=NN2C(=N1)C=CC(=N2)Cl
InChI KeyUPMICOYKKFCFLK-UHFFFAOYSA-N

Physicochemical Properties

The tert-butyl group enhances lipophilicity (predicted logP: ~2.8), while the chlorine atom contributes to electrophilicity. Experimental data suggest a density of 1.43–1.96 g/cm³ and a pKa of -4.65 to -2.18 for related triazolopyridazine derivatives . These properties influence solubility, with the compound being sparingly soluble in water but miscible in polar organic solvents like dimethyl sulfoxide (DMSO).

Spectroscopic Features

  • NMR: The tert-butyl group typically shows a singlet at δ 1.4–1.6 ppm (¹H) and δ 28–32 ppm (¹³C). The pyridazine protons resonate as doublets between δ 7.5–8.5 ppm.

  • MS: ESI-MS exhibits a molecular ion peak at m/z 211.06 [M+H]⁺, with fragmentation patterns indicating loss of Cl (35.45 Da) and tert-butyl (57.07 Da) groups.

Synthesis and Optimization

General Synthetic Routes

The synthesis involves a multi-step sequence starting from pyridazine precursors. A common approach includes:

  • Cyclocondensation: Reaction of 3-amino-6-chloropyridazine with tert-butyl isocyanate to form the triazole ring.

  • Functionalization: Introduction of the tert-butyl group via nucleophilic substitution or Friedel-Crafts alkylation .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)
Triazole Formationtert-Butyl isocyanate, DMF, 80°C65–75
ChlorinationPOCl₃, reflux80–85
PurificationColumn chromatography (SiO₂, hexane/EtOAc)>95 purity

Catalytic Innovations

Recent advancements employ transition metal catalysts (e.g., Pd/Cu) for C–N coupling reactions, improving regioselectivity and reducing side products . For example, Suzuki-Miyaura cross-coupling has been utilized to introduce aryl groups at the 6-position, though this remains underexplored for the title compound .

Hazard StatementCodePrecautionary Measures
Acute toxicity (oral)H302Avoid ingestion
Skin irritationH315Wear protective clothing
Eye damageH319Use face shields

Environmental Impact

Predicted biodegradation is low (BIOWIN 0.05), indicating persistence in aquatic systems. Disposal should follow incineration or controlled landfill protocols .

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